2-(2,4-difluorophenyl)-N-naphthalen-1-ylacetamide
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Overview
Description
2-(2,4-Difluorophenyl)-N-naphthalen-1-ylacetamide is an organic compound that features a naphthalene ring and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorophenyl)-N-naphthalen-1-ylacetamide typically involves the reaction of 2,4-difluoroaniline with naphthalene-1-acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems can help maintain precise control over reaction conditions, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)-N-naphthalen-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
2-(2,4-Difluorophenyl)-N-naphthalen-1-ylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2-(2,4-difluorophenyl)-N-naphthalen-1-ylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Difluorophenyl)-2-fluorobenzamide: Similar in structure but with different substitution patterns on the aromatic rings.
2,4-Difluorophenyl isocyanate: Shares the difluorophenyl group but differs in functional groups and reactivity
Uniqueness
2-(2,4-Difluorophenyl)-N-naphthalen-1-ylacetamide is unique due to its combination of a naphthalene ring and a difluorophenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research applications, particularly in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2NO/c19-14-9-8-13(16(20)11-14)10-18(22)21-17-7-3-5-12-4-1-2-6-15(12)17/h1-9,11H,10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXQFPCLFAGMCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352463 |
Source
|
Record name | ST029108 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5364-72-7 |
Source
|
Record name | ST029108 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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